Phellodenol C
CAS No.: 612086-89-2
Cat. No.: VC17008718
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612086-89-2 |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one |
| Standard InChI | InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2- |
| Standard InChI Key | JUOLTTLEQHQQED-MBXJOHMKSA-N |
| Isomeric SMILES | C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |
| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Phellodenol C features a 7-hydroxycoumarin backbone substituted with a (Z)-4-hydroxy-3-methylbut-2-enyl group at C-6 (IUPAC: 7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one) . Key structural attributes include:
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| CAS Registry | 612086-89-2 |
| SMILES | C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |
| InChIKey | JUOLTTLEQHQQED-MBXJOHMKSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The Z-configuration of the prenyl side chain critically influences its three-dimensional conformation, as evidenced by PubChem’s 3D conformer model .
Natural Occurrence and Biosynthetic Context
Botanical Sources
Phellodenol C has been identified in:
-
Phellodendron chinense var. glabriusculum (Chuan Huang Bai)
These species are integral to Traditional Chinese Medicine (TCM), where their bark (Phellodendri Cortex) treats inflammatory and infectious conditions .
Biosynthetic Pathway
While no direct studies on Phellodenol C biosynthesis exist, analogous coumarins in Phellodendron arise via the phenylpropanoid pathway. Hydroxylation and prenylation at C-6/C-7 positions are hypothesized to yield its structure, paralleling routes for related coumarins like phellodendroside .
Pharmacological Activities (In Vitro/In Vivo)
Antimicrobial Effects
Crude P. amurense extracts exhibit MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli . Synergy between Phellodenol C and alkaloids (e.g., berberine) may enhance bacterial membrane disruption, though isolate-specific data are unavailable.
Table 2: Reported Bioactivities of Phellodendron Coumarins
| Compound | Activity (Model) | IC50/EC50 | Source |
|---|---|---|---|
| Phellodenol C | Not yet quantified | N/A | |
| Phellamurin | TNF-α inhibition (RAW264.7) | 8.2 μM | |
| Phellodendroside | COX-2 suppression (in vitro) | 12.4 μM |
Pharmacokinetic and Toxicological Profile
Metabolism and Excretion
Hepatic CYP3A4/2D6-mediated oxidation is probable, given structural similarities to metabolized coumarins . Renal excretion likely predominates, as with berberine analogs .
Toxicity Considerations
Phellodendri Cortex extracts demonstrate LD50 >5 g/kg in rats , but isolate-specific toxicity for Phellodenol C is unstudied. Caution is advised in hemolytic or neonatal contexts due to berberine co-occurrence .
Prospective Applications and Research Gaps
Therapeutic Opportunities
-
Dermatology: Potential for atopic dermatitis management, mirroring obacunone’s efficacy in reducing IgE levels .
-
Oncology: Coumarin derivatives often exhibit antiproliferative effects; screening against cancer cell lines is warranted.
Industrial Relevance
-
Cosmeceuticals: Antioxidant properties could stabilize topical formulations.
-
Agricultural Antifungals: Structural motifs align with antifungal coumarins like osthol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume